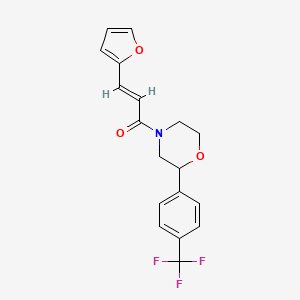

(E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3/c19-18(20,21)14-5-3-13(4-6-14)16-12-22(9-11-25-16)17(23)8-7-15-2-1-10-24-15/h1-8,10,16H,9,11-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFWTXREDCNIAF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one typically involves a multi-step process:

-

Formation of the Enone Intermediate: : The initial step involves the formation of an enone intermediate through a Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as sodium hydroxide or potassium hydroxide.

-

Purification: : The crude product is purified using column chromatography or recrystallization techniques to obtain the desired enone intermediate.

-

Final Coupling: : The enone intermediate is then subjected to a coupling reaction with a suitable reagent to form the final product. This step often involves the use of a palladium catalyst under mild conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring in (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Case Study:

A study evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL, demonstrating potent antibacterial effects.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | 32 |

| 7b | Escherichia coli | 47.5 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Case Study:

In a National Cancer Institute (NCI) evaluation, the compound demonstrated significant cytotoxicity against human tumor cells with an average growth inhibition rate (GI50) of 15.72 µM.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 15.72 |

| HepG2 | 20.10 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one. Variations in substituents on the furan ring or trifluoromethyl group can significantly influence its potency and selectivity against target pathogens or cancer cells.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring can interact with hydrogen bond donors or acceptors in the target site. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Morpholino Ring: The presence of a morpholino group (as in the target compound and ) enhances solubility and steric bulk compared to non-morpholino analogs (e.g., ).

- Trifluoromethyl Group : The CF₃ group in the target compound increases lipophilicity and metabolic resistance compared to bromine () or hydroxyl () substituents.

- Furan vs. Other Aromatics : Furan’s electron-rich nature may facilitate π-π stacking or charge-transfer interactions, unlike phenyl or benzyloxy groups .

Physicochemical Properties

- Solubility: The morpholino ring in the target compound improves water solubility compared to non-morpholino analogs (e.g., ), which rely solely on halogenated or hydroxylated aryl groups for polarity .

- Thermal Stability : The trifluoromethyl group enhances thermal stability due to strong C-F bonds, whereas brominated analogs () may exhibit lower stability under harsh conditions.

- Crystallinity: Halogenated analogs (e.g., ) form dense crystal lattices via halogen bonding (C–Br⋯O/F), while the target compound’s morpholino and CF₃ groups may promote less ordered packing, as seen in similar morpholino derivatives .

Key Insights :

- The target compound’s trifluoromethyl and morpholino groups likely improve blood-brain barrier penetration and half-life compared to hydroxylated () or non-fluorinated analogs.

- Synthetic routes for morpholino-containing chalcones (e.g., ) may require specialized reagents (e.g., morpholino amines) compared to simpler aldol condensations ().

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one, also known as a derivative of furan and trifluoromethyl phenyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including synthesis methods, mechanisms of action, and case studies.

Structure and Composition

- Molecular Formula : C16H16F3N1O2

- Molecular Weight : 305.3 g/mol

- CAS Number : 680215-11-6

The compound features a furan ring, a trifluoromethyl-substituted phenyl group, and a morpholine moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

In vitro assays demonstrated that the compound has an IC50 value of approximately 5 µM against MCF7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle at the G2/M phase, preventing tumor growth.

- Targeting Specific Kinases : Preliminary studies suggest inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Synthesis and Evaluation

A notable study synthesized the compound through a multi-step process involving the reaction of furan derivatives with trifluoromethyl-substituted phenyl compounds under acidic conditions. The final product was characterized using NMR and mass spectrometry .

Efficacy in Animal Models

In vivo studies using murine models have shown that administration of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one significantly reduces tumor size compared to control groups. Dosages ranging from 10 to 20 mg/kg were found effective without notable toxicity .

Data Summary Table

Q & A

Q. Q1. What are the standard synthetic routes for preparing (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one, and how are reaction conditions optimized?

A1. The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., morpholino-substituted acetophenone derivatives) and an aldehyde (e.g., furan-2-carbaldehyde). Reaction conditions are optimized by:

- Temperature control : Reactions are often conducted at 0–50°C to minimize side products like Z-isomers or over-oxidation .

- Base selection : Aqueous KOH or NaOH in ethanol is used to deprotonate the ketone, enhancing nucleophilic attack on the aldehyde .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is employed to isolate the E-isomer .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound, particularly regarding the E/Z isomerism?

A2. Discrepancies arise due to:

- Solvent polarity : NMR chemical shifts of the α,β-unsaturated ketone moiety vary in DMSO-d6 vs. CDCl3. Computational DFT studies (e.g., B3LYP/6-311++G(d,p)) predict chemical shifts, aiding assignment .

- Coupling constants : The E-isomer shows a trans coupling constant (J = 15–16 Hz) between the α and β protons, while the Z-isomer exhibits lower values (J = 10–12 Hz) .

- X-ray crystallography : Definitive confirmation of stereochemistry is achieved via single-crystal XRD, which also reveals intermolecular interactions (e.g., C–H···O) influencing packing .

Computational and Mechanistic Insights

Q. Q3. What computational methods are used to predict the electronic properties and reactivity of this compound?

A3. Advanced studies employ:

- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO-LUMO), dipole moments, and nonlinear optical (NLO) properties. The trifluoromethyl group enhances electron-withdrawing capacity, lowering LUMO energy and increasing reactivity .

- Molecular docking : For biological studies, docking against targets (e.g., microbial enzymes) identifies key interactions (e.g., hydrogen bonds with the morpholino oxygen) .

- AIM (Atoms in Molecules) theory : Analyzes bond critical points to quantify weak interactions (e.g., van der Waals forces) in the crystal lattice .

Biological Activity Evaluation

Q. Q4. How should researchers design experiments to assess the antimicrobial activity of this compound, and how are conflicting bioactivity results interpreted?

A4. Key steps include:

- Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with controls like ciprofloxacin .

- MIC determination : Broth microdilution assays (concentration range: 1–256 µg/mL) quantify minimum inhibitory concentrations. Contradictions arise from:

Crystallography and Stability

Q. Q5. How does the crystal structure inform the compound’s stability and reactivity under varying conditions?

A5. XRD reveals:

- Conformational rigidity : The E-configuration and planar α,β-unsaturated ketone restrict rotation, reducing photodegradation .

- Hydrogen-bond networks : Morpholino oxygen participates in C–H···O interactions, stabilizing the crystal lattice and enhancing thermal stability (TGA decomposition >200°C) .

- Hygroscopicity : Absence of hydrophilic groups (e.g., –OH) minimizes moisture uptake, confirmed by dynamic vapor sorption (DVS) studies .

Advanced Mechanistic Studies

Q. Q6. What strategies are used to investigate the compound’s mechanism of action in biological systems?

A6. Approaches include:

- Proteomic profiling : LC-MS/MS identifies protein targets (e.g., enoyl-ACP reductase in bacteria) post-treatment .

- Reactive oxygen species (ROS) assays : Fluorescent probes (e.g., DCFH-DA) measure ROS generation linked to antimicrobial activity .

- Metabolomics : NMR-based metabolic flux analysis detects disruptions in bacterial pathways (e.g., folate biosynthesis) .

Data Contradiction Resolution

Q. Q7. How can researchers address discrepancies in reported synthetic yields or bioactivity across studies?

A7. Contradictions are resolved by:

- Reproducibility checks : Repeating reactions with strict control of humidity, oxygen levels, and catalyst purity .

- Meta-analysis : Comparing substituent effects (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl) on bioactivity using Hansch analysis .

- Computational validation : MD simulations assess binding affinity variations due to minor structural differences .

Role of Substituents in Pharmacodynamics

Q. Q8. How does the 4-(trifluoromethyl)phenyl group influence the compound’s physicochemical and pharmacological properties?

A8. The substituent impacts:

- Lipophilicity : LogP increases by ~1.5 units (vs. non-fluorinated analogs), enhancing blood-brain barrier permeability (calculated via PAMPA) .

- Metabolic stability : The trifluoromethyl group resists cytochrome P450 oxidation, confirmed by liver microsome assays .

- Target selectivity : Electron-withdrawing effects modulate affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.